Product packaging for 1-Triphenylmethoxy-5-hexyne(Cat. No.:CAS No. 52517-93-8)

1-Triphenylmethoxy-5-hexyne

Cat. No.: B8521495
CAS No.: 52517-93-8
M. Wt: 340.5 g/mol
InChI Key: YCPDADMFCLZNEP-UHFFFAOYSA-N
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Description

Contextualizing 1-Triphenylmethoxy-5-hexyne within Contemporary Synthetic Strategies

This compound serves as a key intermediate in multi-step synthetic sequences. Its utility lies in the orthogonal reactivity of its two primary functional groups. The terminal alkyne provides a reactive handle for a variety of coupling reactions, while the trityl ether acts as a sterically demanding protecting group for a primary alcohol. This allows for selective manipulation of other functional groups within a molecule before deprotection of the hydroxyl group or further transformation of the alkyne.

Contemporary synthetic strategies increasingly rely on building blocks that offer both versatility and a high degree of control over reactivity. The presence of both a terminal alkyne and a trityl ether in this compound allows chemists to design efficient and convergent synthetic routes. For instance, the alkyne can participate in powerful carbon-carbon bond-forming reactions such as Sonogashira, Glaser, and click reactions, enabling the construction of complex carbon skeletons. nih.gov Simultaneously, the robust nature of the trityl ether ensures the protection of the hydroxyl group under a range of reaction conditions.

Significance of Terminal Alkynes and Trityl Ethers in Complex Molecule Synthesis

Terminal alkynes are fundamental building blocks in organic synthesis due to the unique reactivity of the C(sp)–H bond and the carbon-carbon triple bond. byjus.com They can be deprotonated to form acetylides, which are potent nucleophiles for carbon-carbon bond formation. masterorganicchemistry.com Furthermore, the triple bond itself can undergo a wide array of transformations, including hydrogenation to form alkenes or alkanes, hydration to produce ketones, and various cycloaddition reactions. masterorganicchemistry.com The linear geometry of the alkyne group also imparts specific conformational constraints on molecules, which can be crucial in the synthesis of natural products and other complex targets. libretexts.org

Trityl (triphenylmethyl) ethers are widely used as protecting groups for primary alcohols. Their bulkiness provides steric hindrance, preventing unwanted reactions at the protected site. A key advantage of the trityl group is its acid-lability, allowing for its removal under mild acidic conditions, often leaving other acid-sensitive functional groups intact. This selective deprotection is a cornerstone of modern protecting group strategy in multi-step synthesis. The compatibility of trityl ethers with a variety of reaction conditions, including some oxidative and reductive environments, further enhances their utility. researchgate.net

The combination of these two functional groups in this compound creates a powerful synthetic tool. For example, a synthetic sequence might involve a Sonogashira coupling at the alkyne terminus, followed by several other transformations on the newly introduced part of the molecule. Finally, the trityl group can be removed to unmask the primary alcohol for further functionalization or to reveal the final target molecule.

Research Trajectories for Related Scaffolds in Organic Methodology Development

The development of new synthetic methodologies is a driving force in organic chemistry. Research involving scaffolds similar to this compound is focused on several key areas. One major trend is the development of novel catalytic systems for the functionalization of alkynes. acs.orgrsc.orgscispace.com This includes methods for the stereo- and regioselective addition of various groups across the triple bond, as well as the development of more efficient and environmentally benign catalysts. rsc.org

Another active area of research is the exploration of cascade reactions, where a single synthetic operation triggers a series of bond-forming events. acs.org Molecules containing both an alkyne and a protected alcohol are excellent substrates for designing such cascades, leading to the rapid construction of complex polycyclic structures. nih.gov For instance, a reaction could be initiated at the alkyne, followed by an intramolecular cyclization involving the deprotected alcohol.

Furthermore, there is ongoing research into the development of new protecting groups with tailored properties. While the trityl group is highly effective, the search for protecting groups with different steric and electronic properties, and alternative deprotection conditions, continues to be an important area of investigation. The goal is to expand the toolbox of synthetic chemists, allowing for even more sophisticated and efficient synthetic designs.

Data Tables

Table 1: Physicochemical Properties of 1-Hexyne

PropertyValue
Molecular FormulaC₆H₁₀
Molar Mass82.14 g/mol
Boiling Point71 °C
Density0.716 g/cm³
Solubility in waterLow

This table presents general properties of the parent alkyne, 1-hexyne, to provide context for the functionalized derivative discussed in the article. libretexts.orglibretexts.org

Table 2: Common Reactions of Terminal Alkynes

Reaction NameReagentsProduct Type
Sonogashira CouplingPd catalyst, Cu(I) co-catalyst, amine base, aryl/vinyl halideAryl/vinyl-substituted alkyne
Glaser CouplingCu(I) or Cu(II) salt, oxidant (e.g., O₂)1,3-Diyne
Click Reaction (CuAAC)Cu(I) catalyst, azide (B81097)1,2,3-Triazole
Hydration (Markovnikov)H₂SO₄, H₂O, HgSO₄Methyl ketone
Hydroboration-Oxidation1. BH₃, THF; 2. H₂O₂, NaOHAldehyde
Partial HydrogenationH₂, Lindlar's catalystcis-Alkene
Deprotonation-Alkylation1. Strong base (e.g., NaNH₂); 2. Alkyl halideInternal alkyne

This table summarizes key transformations of the terminal alkyne functional group, which are central to the synthetic utility of this compound. masterorganicchemistry.comlibretexts.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H24O B8521495 1-Triphenylmethoxy-5-hexyne CAS No. 52517-93-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

52517-93-8

Molecular Formula

C25H24O

Molecular Weight

340.5 g/mol

IUPAC Name

[hex-5-ynoxy(diphenyl)methyl]benzene

InChI

InChI=1S/C25H24O/c1-2-3-4-14-21-26-25(22-15-8-5-9-16-22,23-17-10-6-11-18-23)24-19-12-7-13-20-24/h1,5-13,15-20H,3-4,14,21H2

InChI Key

YCPDADMFCLZNEP-UHFFFAOYSA-N

Canonical SMILES

C#CCCCCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Synthetic Strategies and Methodologies for 1 Triphenylmethoxy 5 Hexyne

Retrosynthetic Analysis of 1-Triphenylmethoxy-5-hexyne

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process involves imaginary bond cleavages, known as disconnections, and functional group interconversions (FGI) to identify potential synthetic pathways.

Disconnection Strategies Employing the Terminal Alkyne Moiety

The terminal alkyne is a key functional group that offers a reliable point for disconnection. The acidic proton of a terminal alkyne allows for the formation of an acetylide anion, a potent carbon nucleophile. A logical disconnection, therefore, is the C4-C5 bond, which breaks the molecule into two synthons: an acetylide anion and a four-carbon electrophile bearing the triphenylmethoxy group.

Target Molecule: this compound

Disconnection (C4-C5): This leads to an acetylide synthon (HC≡C⁻) and a 4-(triphenylmethoxy)butyl cation synthon (⁺CH₂(CH₂)₃OC(C₆H₅)₃).

Synthetic Equivalents: The real-world reagents corresponding to these synthons are acetylene (B1199291) (or its corresponding anion) and a 1-halo-4-(triphenylmethoxy)butane.

This strategy hinges on the alkylation of acetylene, a robust and widely used method for constructing carbon-carbon bonds. libretexts.orgjove.com

Disconnection Strategies Involving the Triphenylmethoxy Ether Linkage

Another primary disconnection strategy focuses on the carbon-oxygen bond of the triphenylmethoxy (trityl) ether. This is a common approach for molecules containing protecting groups. The trityl group is prized for its steric bulk and its ability to be introduced and removed under specific conditions.

Target Molecule: this compound

Disconnection (C-O): Cleavage of the ether bond generates a triphenylmethyl (trityl) cation synthon ((C₆H₅)₃C⁺) and a 5-hexyn-1-olate anion synthon (HC≡C(CH₂)₄O⁻).

Synthetic Equivalents: The corresponding synthetic equivalents are triphenylmethyl chloride (trityl chloride) and 5-hexyn-1-ol (B123273).

This retrosynthetic route simplifies the problem to the synthesis of the key intermediate, 5-hexyn-1-ol, followed by a protection step. researchgate.net The stability of the trityl cation, due to resonance delocalization across the three phenyl rings, makes this disconnection particularly favorable. rsc.orgquizlet.com

Sequential Functional Group Interconversions in Retrosynthetic Pathways

Functional Group Interconversion (FGI) is a crucial element of retrosynthesis, allowing for the conversion of one functional group into another to facilitate a key disconnection or simplify a precursor. In the context of this compound, FGI can be envisioned in the synthesis of the precursors identified above.

Halogenation: Converting one of the alcohol groups of 1,4-butanediol (B3395766) to a halide (e.g., bromide).

Protection: Introducing the triphenylmethyl protecting group onto the remaining alcohol.

This sequence highlights how FGI allows chemists to work backward to simpler and more accessible starting materials.

Forward Synthesis Approaches for this compound

The forward synthesis logically follows the pathways identified during retrosynthetic analysis. The most direct approach involves the preparation of the 5-hexyne backbone followed by the introduction of the triphenylmethoxy group.

Synthesis of the 5-Hexyne Backbone Precursors

The key precursor for the synthesis is 5-hexyn-1-ol. sigmaaldrich.comjaydevchemicals.com This molecule contains both the terminal alkyne and the primary alcohol necessary for the subsequent etherification step. Several methods have been reported for its synthesis. One common method involves the ring-opening of 2-(chloromethyl)tetrahydro-2H-pyran with a strong base like sodium amide in liquid ammonia. chemicalbook.com Another approach starts from tetrahydrofuran (B95107) and methanol (B129727) to generate 2-chloromethyl tetrahydrofuran, which is then converted to the target alcohol. guidechem.com

Starting MaterialReagentsProductYieldReference
2-(chloromethyl)tetrahydro-2H-pyran1. NaNH₂ (from Na, Fe(NO₃)₃·9H₂O) in liquid NH₃; 2. H₂O quench5-Hexyn-1-ol67% chemicalbook.com
1,4-dichloro-n-butane1. Lithium, Ethylenediamine; 2. H₂O quench5-Hexyn-1-ol83% guidechem.com

Once 5-hexyn-1-ol is obtained, it is reacted with triphenylmethyl chloride to form the final product. This reaction is a standard Williamson ether synthesis, typically performed in the presence of a non-nucleophilic base to deprotonate the alcohol.

Reactant 1Reactant 2Base/CatalystSolventProduct
5-Hexyn-1-olTriphenylmethyl chlorideTriethylamineDichloromethaneThis compound
Triphenylmethanol5-Hexyn-1-olSulfuric AcidMethanol (as solvent example)This compound

Note: The first entry represents a common method for trityl ether formation. researchgate.net The second entry is an example of an acid-catalyzed etherification, analogous to the synthesis of other trityl ethers. rsc.orgumkc.edu

The formation of the terminal alkyne itself is a cornerstone of this synthesis. The most fundamental method involves the alkylation of acetylene. jove.comlibretexts.org This process occurs in two main steps:

Deprotonation: Acetylene is treated with a very strong base, such as sodium amide (NaNH₂) in liquid ammonia, to remove a proton and form a sodium acetylide salt. jove.com This creates a powerful nucleophile.

Nucleophilic Substitution (Alkylation): The acetylide anion then reacts with a primary alkyl halide (e.g., 1-bromo-4-hydroxybutane or a protected equivalent) via an Sₙ2 mechanism to form a new carbon-carbon bond, extending the chain and creating the terminal alkyne. libretexts.orgjove.com

It is crucial that the alkyl halide is primary, as secondary and tertiary halides tend to undergo elimination reactions in the presence of the strongly basic acetylide ion. jove.comlibretexts.org This method provides a versatile and reliable route to construct the carbon skeleton of various terminal alkynes, including the precursor to this compound.

Chain Elongation Techniques

The synthesis of the C6 backbone of this compound, which is typically derived from the precursor 5-hexyn-1-ol, relies on established chain elongation techniques. jaydevchemicals.comsigmaaldrich.comoakwoodchemical.com A primary method for constructing the terminal alkyne chain involves the alkylation of acetylide anions. libretexts.orgwikipedia.org This nucleophilic substitution reaction is a powerful tool for forming new carbon-carbon bonds.

The process generally begins with the deprotonation of a terminal alkyne, such as acetylene, using a strong base like sodium amide (NaNH₂) to generate a highly nucleophilic acetylide anion. libretexts.orgyoutube.com This anion then reacts with an appropriate electrophile containing a leaving group. To form the 5-hexyn-1-ol skeleton, the acetylide anion would react with a four-carbon electrophile that already contains a protected hydroxyl group. For instance, reacting the acetylide with a compound like 4-bromobutan-1-ol (where the hydroxyl group is protected to prevent it from reacting with the strong base) would extend the chain to the desired six-carbon length. A subsequent deprotection step would then yield 5-hexyn-1-ol.

Alternative strategies can involve the reaction of methanesulfonates with potassium cyanide, followed by the conversion of the resulting nitriles to achieve chain elongation, a method noted for its quantitative nature. nih.gov

Introduction of the Triphenylmethoxy Group

The introduction of the triphenylmethoxy (trityl) group is the defining step in the synthesis of the target compound. This process involves attaching the bulky trityl group to the hydroxyl end of the 5-hexyn-1-ol backbone.

Protection of Hydroxyl Functionalities with Trityl-type Groups

The triphenylmethyl (trityl) group is a widely used protecting group for primary alcohols in multi-step organic synthesis. researchgate.net Its utility stems from its significant steric bulk, which effectively shields the hydroxyl group from participating in unwanted reactions. It is stable under neutral and basic conditions but can be easily removed under mild acidic conditions, allowing for selective deprotection. researchgate.netacs.orglookchem.com

In the context of synthesizing this compound, the trityl group protects the primary alcohol of 5-hexyn-1-ol. This protection is crucial if further reactions were planned at the alkyne terminus, preventing the acidic alkyne proton from interfering with base-mediated reactions or the hydroxyl group from acting as a competing nucleophile. The reaction is chemoselective, preferentially protecting primary alcohols over secondary ones. researchgate.netscilit.com

Etherification Reactions and Related Coupling Procedures

The chemical reaction to attach the trityl group is an etherification. This is typically achieved by reacting 5-hexyn-1-ol with a tritylating agent, most commonly triphenylmethyl chloride (trityl chloride), in the presence of a base or an acid catalyst. nih.govmdpi.com The mechanism often proceeds through an SN1 pathway, where the trityl chloride forms a stable triphenylmethyl carbonium ion (trityl cation). acs.orgnih.gov This cation is then attacked by the nucleophilic oxygen of the alcohol, forming the trityl ether. nih.gov

Commonly used bases to facilitate this reaction include pyridine (B92270), triethylamine, or 4-dimethylaminopyridine (B28879) (DMAP), which serve to neutralize the HCl byproduct. nih.gov However, base-free conditions have also been developed to avoid the formation of side products. mdpi.com Alternatively, Lewis acid catalysts can be employed to promote the formation of the trityl cation. acs.orglookchem.com

Convergent and Linear Synthesis Strategies for the Compound

The synthesis of this compound can be analyzed through the lens of both linear and convergent strategies. fiveable.mepediaa.com

Optimization of Reaction Conditions for Compound Synthesis

Optimizing the reaction conditions for the introduction of the trityl group is critical for maximizing the yield and purity of this compound. Research into the tritylation of alcohols has identified several key parameters that can be fine-tuned.

Catalyst Selection: While traditional methods use stoichiometric amounts of base, catalytic approaches offer a more efficient alternative. Lewis acids such as iron(III) chloride (FeCl₃) have been shown to be effective catalysts, promoting the reaction under mild conditions. lookchem.com More recently, recyclable ionic liquids like 1-ethyl-3-methylimidazolium (B1214524) tetrachloroaluminate (EMIM·AlCl₄) have been used as both the catalyst and the reaction medium, demonstrating high yields and allowing for catalyst reuse over multiple cycles. researchgate.netacs.orgnih.gov Using 5 mol % of an ionic liquid catalyst has proven excellent for the tritylation of various alcohols. acs.orgnih.gov

Solvent Effects: The choice of solvent significantly impacts the reaction rate and yield. Dichloromethane (DCM) is frequently found to be the most effective solvent for tritylation reactions, providing a good balance of reactant solubility and reaction kinetics compared to other solvents like acetonitrile, dioxane, or THF. researchgate.netacs.orgnih.gov

Temperature: The tritylation of primary alcohols is often efficient at room temperature, which is advantageous as it minimizes side reactions and energy consumption. acs.orglookchem.com

The table below summarizes the effect of different solvents on the tritylation reaction, highlighting the superior performance of dichloromethane.

SolventReaction Time (hours)Yield (%)
Dichloromethane (DCM)1.594
Acetonitrile2.092
Tetrahydrofuran (THF)3.065
1,4-Dioxane3.555
Toluene4.041

Data adapted from studies on the tritylation of alcohols. acs.orgnih.gov

Chemical Transformations and Reactivity of 1 Triphenylmethoxy 5 Hexyne

Reactivity of the Terminal Alkyne Moiety in 1-Triphenylmethoxy-5-hexyne

The carbon-carbon triple bond of the hexyne chain is electron-rich, making it susceptible to attack by electrophiles and a versatile participant in metal-catalyzed transformations. libretexts.orgchemistrysteps.com The terminal hydrogen is weakly acidic and can be removed by a strong base, generating an acetylide anion that serves as a potent nucleophile. cureffi.org

Alkyne Functionalization Reactions

The terminal alkyne can undergo a wide array of functionalization reactions, enabling the construction of more complex molecular architectures.

Similar to alkenes, alkynes undergo electrophilic addition reactions, although their reactivity is sometimes lower due to the formation of less stable vinyl cation intermediates. libretexts.orgchemistrysteps.com The presence of two π-bonds allows for the reaction to occur once to form an alkene or twice to yield a fully saturated product. chemistrysteps.com

With hydrogen halides (HX), the reaction follows Markovnikov's rule, where the hydrogen atom adds to the carbon with the most hydrogen atoms, and the halide adds to the more substituted carbon. libretexts.org The addition of one equivalent of HX to this compound would yield a vinyl halide. The addition of a second equivalent of HX results in a geminal dihalide, where both halogen atoms are attached to the same carbon. libretexts.org

Halogenation with reagents like bromine (Br₂) also occurs. The addition of one mole of Br₂ results in a dibromoalkene, and a second mole yields a tetrabromoalkane. libretexts.org The reaction proceeds through a polarized bromine molecule being attacked by the nucleophilic alkyne. libretexts.org

Reagent Product (1 Equivalent) Product (2 Equivalents) Regioselectivity
HBr1-Triphenylmethoxy-5-bromo-5-hexene1-Triphenylmethoxy-5,5-dibromohexaneMarkovnikov
HBr (with peroxides)1-Triphenylmethoxy-6-bromo-5-hexeneNot typically performedAnti-Markovnikov libretexts.org
Br₂1-Triphenylmethoxy-5,6-dibromo-5-hexene1-Triphenylmethoxy-5,5,6,6-tetrabromohexaneN/A

Cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and terminal alkynes are excellent substrates for these transformations. tezu.ernet.in The Sonogashira coupling is a particularly important reaction in this class. wikipedia.orgsynarchive.com It involves the coupling of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst, a copper(I) co-catalyst, and a mild base, such as an amine. wikipedia.orgsynarchive.comorganic-chemistry.org This reaction is conducted under mild conditions, often at room temperature, and tolerates a wide range of functional groups, making it highly valuable in organic synthesis. wikipedia.orgresearchgate.net The Sonogashira reaction allows for the direct connection of the alkyne carbon of this compound to various aromatic or vinylic systems. libretexts.org

Table 3.1.1.2: Typical Conditions for Sonogashira Coupling

Component Example Function
Palladium Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ Primary catalyst for the cross-coupling cycle.
Copper(I) Co-catalyst CuI Facilitates the formation of a copper acetylide intermediate. wikipedia.org
Base Triethylamine (NEt₃), Diisopropylamine (HNiPr₂) Neutralizes the HX byproduct and acts as a solvent. wikipedia.orgresearchgate.net
Substrates This compound, Aryl/Vinyl Halide (I, Br, OTf) Coupling partners. wikipedia.org

| Solvent | DMF, THF, Amines | Reaction medium. |

Cycloaddition Reactions Involving the Alkyne

The alkyne moiety of this compound can participate in cycloaddition reactions to form heterocyclic rings. The most prominent of these is the Huisgen 1,3-dipolar cycloaddition between an alkyne and an azide (B81097) to form a 1,2,3-triazole ring. dovepress.com This reaction is the cornerstone of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate minimal byproducts. wikipedia.orgtcichemicals.comwiley-vch.de

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and regiospecific version of this reaction, exclusively yielding the 1,4-disubstituted triazole isomer. wikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by a copper(I) source, which can be added directly or generated in situ from copper(II) salts with a reducing agent. It proceeds under mild, often aqueous, conditions. dovepress.comorganic-chemistry.org Reacting this compound with an organic azide under CuAAC conditions would produce a 1,4-disubstituted 1,2,3-triazole.

Another important variant is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction does not require a metal catalyst and instead relies on the inherent reactivity of a strained cyclic alkyne. wikipedia.orgvub.be While not directly applicable to the terminal alkyne of this compound itself, this method highlights the versatility of the azide-alkyne cycloaddition manifold in bioorthogonal chemistry. vub.be

Hydrometallation and Related Transformations

Hydrometallation involves the addition of a metal-hydride bond across the triple bond. A key example is hydroboration, which involves the addition of a borane (B79455) (e.g., BH₃) to the alkyne. masterorganicchemistry.commasterorganicchemistry.com The reaction is regioselective, with the boron atom adding to the terminal, less sterically hindered carbon (an anti-Markovnikov addition). masterorganicchemistry.comyale.edu The addition is also stereospecific, occurring in a syn fashion, where the hydrogen and boron add to the same face of the triple bond. masterorganicchemistry.commasterorganicchemistry.com

The resulting vinylborane (B8500763) intermediate is not typically isolated but is oxidized in a subsequent step, usually with hydrogen peroxide (H₂O₂) and base. masterorganicchemistry.comyoutube.com This oxidation replaces the boron atom with a hydroxyl group, leading to an enol that rapidly tautomerizes to the more stable carbonyl compound. For a terminal alkyne like this compound, hydroboration-oxidation yields an aldehyde.

Another relevant transformation is Ziegler-Natta polymerization. Ziegler-Natta catalysts, typically based on titanium compounds and organoaluminum co-catalysts, are used to polymerize terminal alkenes and can also be applied to alkynes. wikipedia.orgbritannica.comlibretexts.orglibretexts.org This process would lead to the formation of a polyacetylene chain with pendant 4-(triphenylmethoxy)butyl side groups.

Role and Reactivity of the Triphenylmethoxy Protecting Group

The triphenylmethoxy group, also known as the trityl (Tr) group, serves as a protecting group for the primary alcohol at the C1 position of the hexyne chain. total-synthesis.com Protecting groups are essential in multi-step synthesis to prevent a reactive functional group from undergoing unwanted reactions while transformations are carried out elsewhere in the molecule. ccspublishing.org.cn The trityl group is particularly useful due to its significant steric bulk, which can influence the stereochemical outcome of nearby reactions, and its specific chemical stability. total-synthesis.com

The key feature of the trityl group is its lability under acidic conditions. total-synthesis.comcommonorganicchemistry.com The C-O bond is readily cleaved by Brønsted or Lewis acids due to the formation of the highly stable triphenylmethyl (trityl) cation upon protonation of the ether oxygen. total-synthesis.com This stability arises from the extensive resonance delocalization of the positive charge across the three phenyl rings. The deprotection is often performed using acids such as trifluoroacetic acid (TFA), formic acid, or dilute hydrochloric acid. total-synthesis.comcommonorganicchemistry.comnih.gov

Table 3.2: Common Deprotection Conditions for the Trityl Group

Reagent(s) Solvent Typical Conditions Notes
Trifluoroacetic Acid (TFA) Dichloromethane (DCM) Room temperature A common and effective method. commonorganicchemistry.com
Formic Acid (HCOOH) Dioxane, Ethanol Cold (e.g., 0°C to RT) for short periods Can be selective in the presence of other acid-sensitive groups like silyl (B83357) ethers. total-synthesis.com
Hydrochloric Acid (HCl) Acetonitrile (MeCN), Water Dilute concentrations at room temperature Effective for cleaving trityl ethers. nih.gov

The trityl group is generally stable to basic, reductive, and oxidative conditions, making it orthogonal to many other protecting groups and compatible with a wide range of synthetic transformations performed on the alkyne terminus. organic-chemistry.org

Selective Deprotection Strategies for the Trityl Ether

The triphenylmethyl (trityl, Tr) group is a cornerstone of protecting group chemistry, prized for its selective removal under acidic conditions. Its cleavage is facilitated by the remarkable stability of the resulting triphenylmethyl cation. A wide array of methodologies have been developed for the deprotection of trityl ethers, offering chemists a toolkit to unmask the hydroxyl group in the presence of other sensitive functionalities, including the alkyne present in this compound.

Acid-Catalyzed Deprotection: Protic acids are the most common reagents for trityl group removal. Mild acids such as formic acid and 80% acetic acid are effective and can offer selectivity. nih.govtotal-synthesis.com For instance, trityl ethers can be cleaved in the presence of silyl ethers like tert-butyldimethylsilyl (TBS) using these mild conditions. total-synthesis.com Stronger acids, like trifluoroacetic acid (TFA), ensure rapid and complete removal when few other acid-sensitive groups are present. total-synthesis.com

Lewis acids also provide a powerful means for detritylation. Boron trichloride (B1173362) (BCl₃) can achieve smooth and rapid deprotection at low temperatures (e.g., -30 °C) in near-quantitative yields. lookchem.com This method is highly selective and leaves silyl ethers (TBDMS, TBDPS), benzyl (B1604629) ethers, and other common protecting groups intact. lookchem.com Other Lewis acids, including diethylaluminum chloride, zinc bromide, and cerium(III) chloride, have also been successfully employed for this transformation. lookchem.com

Reductive and Photocatalytic Deprotection: For substrates intolerant to acidic conditions, alternative strategies exist. A combination of metal acid catalysis (e.g., HgX₂) and sodium borohydride (B1222165) (NaBH₄) reduction can effectively cleave trityl ethers. researchgate.net More recently, visible-light photocatalysis has emerged as a pH-neutral method for trityl group cleavage. organic-chemistry.org This approach is orthogonal to many traditional acid-labile protecting groups and is compatible with functionalities like esters, alkenes, and alkynes, making it particularly suitable for molecules like this compound. organic-chemistry.org

Reagent/ConditionOther Tolerated GroupsReference(s)
Formic Acid (HCOOH)TBDMS ethers, Isopropylidene groups nih.govtotal-synthesis.com
Boron Trichloride (BCl₃)TBDMS, TBDPS, TES, Benzyl ethers lookchem.com
Cerium(III) Chloride (CeCl₃)Acetonide, Acetate, BOC, Cbz, TBDPS, PMB, Allyl ethers
CBr₄ in Methanol (B129727)Isopropylidene, Allyl, Benzyl, Acetyl, Benzoyl, TBDPS ethers
Photocatalysis (Visible Light)Esters, Fmoc-amines, Alkynes, Alkenes, t-Butyl ethers organic-chemistry.org

Stability of the Triphenylmethoxy Group under Various Synthetic Conditions

The utility of a protecting group is defined as much by its stability as by its lability. The triphenylmethoxy group is robust under a wide range of synthetic conditions, particularly those that are neutral or basic, allowing for extensive chemical manipulation of other parts of the molecule.

The trityl ether is exceptionally stable towards bases, including strong bases like organolithium reagents (RLi) and Grignard reagents (RMgX), which are often used to deprotonate terminal alkynes for subsequent alkylation or coupling reactions. bard.edu It is also stable to common amine bases like pyridine (B92270) and triethylamine, which are frequently used in reactions such as Sonogashira couplings. total-synthesis.comwikipedia.org

Furthermore, the trityl group is compatible with many reductive and oxidative conditions. It is stable to catalytic hydrogenation (H₂/Pd-C) used to reduce alkenes or other functional groups, provided acidic conditions are avoided. It also withstands exposure to many common oxidizing agents. This orthogonality is crucial in complex syntheses. For example, a photocatalytic deprotection method for other groups was specifically designed to be orthogonal to the trityl group, highlighting its stability under those specific light-mediated, pH-neutral conditions. organic-chemistry.org

This stability profile allows for a synthetic strategy where the terminal alkyne of this compound can be elaborated using base-mediated or metal-catalyzed reactions without disturbing the protected alcohol. Common alkyne transformations compatible with the trityl ether are summarized below.

Reaction Type (Alkyne)Typical Reagents/ConditionsStability of Trityl EtherReference(s)
Sonogashira CouplingPd(0) catalyst, Cu(I) cocatalyst, Amine base (e.g., Et₃N)Stable wikipedia.orgchemeurope.comorganic-chemistry.org
Azide-Alkyne "Click" Chemistry (CuAAC)Cu(I) catalyst, Aqueous/Organic solventStable organic-chemistry.orgwikipedia.orginterchim.fr
Deprotonation/AlkylationStrong base (e.g., n-BuLi, NaH, NaNH₂) followed by electrophileStable alfa-chemistry.com
Thiol-yne ReactionRadical initiator or baseStable rsc.org

Influence of the Triphenylmethoxy Group on Remote Functional Group Reactivity

In this compound, the bulky trityl group is separated from the terminal alkyne by a flexible four-carbon alkyl chain (- (CH₂)₄ -). Due to this significant distance, the direct steric influence of the triphenylmethoxy group on the reactivity of the alkyne is expected to be minimal. The rotational freedom of the alkyl chain allows the terminal alkyne to adopt conformations that place it far from the sterically demanding ether, enabling it to participate in reactions without significant hindrance.

Cascade and Tandem Reactions Involving this compound

The presence of two distinct and orthogonally reactive functional groups in this compound makes it an ideal candidate for the design of cascade or tandem reactions. These processes, where multiple bond-forming events occur in a single pot, offer significant advantages in terms of synthetic efficiency by reducing the number of purification steps and improving atom economy.

While specific cascade reactions commencing from this compound are not extensively documented, its structure lends itself to several plausible one-pot sequences. A common strategy would involve an initial reaction at the alkyne terminus, followed by an in-situ deprotection of the trityl ether.

Hypothetical Tandem Coupling-Deprotection: A prime example would be a one-pot Sonogashira coupling followed by acid-mediated detritylation.

Step 1 (Coupling): The alkyne could be coupled with an aryl halide using a standard palladium/copper catalyst system in the presence of an amine base. The trityl ether would remain unaffected by these conditions. organic-chemistry.org

Step 2 (Deprotection): Upon completion of the coupling, the reaction mixture could be acidified, leading to the cleavage of the trityl ether to reveal the primary alcohol. This would efficiently generate a functionalized alkynyl alcohol in a single operation.

Hypothetical Tandem Deprotection-Cyclization: Another powerful application is in deprotection-initiated cyclization cascades. The acidic removal of the trityl group liberates a primary alcohol, which can act as a nucleophile. If the reaction at the alkyne terminus introduces an electrophilic center, an intramolecular cyclization can be triggered. For instance, if the alkyne were to be converted into a suitable precursor, subsequent deprotection could lead to the formation of a cyclic ether, such as a tetrahydrofuran (B95107) or tetrahydropyran (B127337) ring. The feasibility of such Brønsted acid-catalyzed deprotection and enantioselective cyclization cascades has been demonstrated in other systems, providing a template for potential applications with this compound derivatives. nih.gov

Stereochemical and Regiochemical Considerations in 1 Triphenylmethoxy 5 Hexyne Chemistry

Regioselectivity in Reactions of 1-Triphenylmethoxy-5-hexyne

The presence of a terminal alkyne in this compound presents a key challenge and opportunity for regioselective functionalization. The ability to direct incoming reagents to a specific carbon atom of the carbon-carbon triple bond is crucial for the synthesis of well-defined products.

Factors Governing Regiochemical Outcomes in Alkyne Transformations

The regiochemical outcome of additions to the terminal alkyne of this compound is governed by a delicate interplay of electronic and steric factors. In the absence of strong directing effects, the inherent polarity of the alkyne can lead to a preferential, yet often not exclusive, addition of electrophiles to the terminal carbon.

However, the most significant control over regioselectivity is typically exerted by the choice of catalyst and ligands. nih.gov Transition metal-catalyzed reactions, in particular, offer a powerful toolkit for dictating the site of new bond formation. The nature of the metal center and the steric and electronic properties of its coordinating ligands can dramatically influence the regiochemical course of a reaction. For instance, in nickel-catalyzed reductive couplings, the selection of different N-heterocyclic carbene (NHC) ligands has been shown to reverse the regioselectivity of additions to terminal alkynes. nih.gov

Furthermore, the bulky triphenylmethoxy (trityl) group, while primarily a protecting group for the primary alcohol, can also exert a steric influence on the regiochemical outcome of reactions at the distal alkyne. This steric hindrance can disfavor reactions occurring at the internal carbon of the alkyne, thereby promoting functionalization at the terminal position.

Chemo- and Regioselective Functionalization Methodologies

A variety of methodologies have been developed for the chemo- and regioselective functionalization of terminal alkynes, which are applicable to this compound. These methods are designed to overcome the challenge of controlling reactivity at one of the two sp-hybridized carbon atoms.

One common strategy involves the use of directing groups, which can position a catalyst to favor reaction at a specific site. While the trityl group in this compound is not a classical directing group, its steric bulk can contribute to regiocontrol.

Transition metal catalysis provides a versatile platform for achieving high regioselectivity. For example, hydrosilylation of terminal alkynes can be controlled to yield either the Markovnikov or anti-Markovnikov product depending on the catalyst system employed. A highly chemo-, regio-, and stereoselective cobalt-catalyzed Markovnikov hydrosilylation of alkynes has been developed, which tolerates a wide range of functional groups. nih.gov Similarly, hydroboration reactions can be directed to the terminal carbon, setting the stage for subsequent stereospecific transformations. The regioselectivity in the hydroboration of alkenes can be influenced by allylic functional groups, a principle that can be extrapolated to the analogous alkyne systems.

Cross-coupling reactions, such as the Sonogashira, Suzuki, and Negishi couplings, are powerful tools for the regioselective formation of carbon-carbon bonds at the terminal position of this compound. These reactions typically proceed with high fidelity, ensuring that the new substituent is attached to the terminal carbon of the original alkyne. A highly regioselective synthesis of trisubstituted allenes has been achieved through a sequence involving lithiation, transmetalation, and a palladium-catalyzed Negishi coupling reaction. organic-chemistry.org

Below is a table summarizing representative regioselective transformations applicable to terminal alkynes like this compound.

Reaction TypeReagents/CatalystPredominant Regioisomer
HydrosilylationCo(acac)₂ / LigandMarkovnikov
HydroborationBH₃・THF or 9-BBNAnti-Markovnikov
Sonogashira CouplingPd catalyst, Cu(I) cocatalystTerminal Functionalization
Negishi CouplingPd or Ni catalystTerminal Functionalization

Stereoselectivity in Transformations of this compound

Beyond regioselectivity, controlling the three-dimensional arrangement of atoms, or stereochemistry, is critical in the synthesis of complex chiral molecules from achiral precursors like this compound.

Enantioselective and Diastereoselective Transformations of the Alkyne

The alkyne moiety of this compound can be transformed into new stereocenters through various enantioselective and diastereoselective reactions. Enantioselective reactions introduce chirality by favoring the formation of one enantiomer over the other, typically through the use of a chiral catalyst or reagent.

For example, the enantioselective addition of nucleophiles to the alkyne, or to derivatives formed from the alkyne, can generate chiral propargylic alcohols or amines. nih.gov A highly efficient palladacycle catalyst has been reported for the direct enantioselective addition of alkynes to imines, yielding nearly enantiopure propargylic amine derivatives. nih.gov While not specifically demonstrated on this compound, such catalytic systems are designed to be broadly applicable.

Diastereoselective reactions are relevant when a new stereocenter is created in a molecule that already contains one or more stereocenters. The existing stereocenter(s) can influence the stereochemical outcome of the reaction, leading to the preferential formation of one diastereomer. If this compound were to be modified to contain a chiral center, subsequent reactions at the alkyne could proceed with diastereoselectivity.

Chiral Induction Strategies in Synthetic Applications

Chiral induction is the process by which a chiral entity, such as a catalyst, reagent, or auxiliary, directs the formation of a new stereocenter with a preferred configuration. In the context of this compound, this can be achieved in several ways.

The use of chiral catalysts is a cornerstone of modern asymmetric synthesis. These catalysts create a chiral environment around the substrate, leading to a lower energy transition state for the formation of one enantiomer. For reactions involving the alkyne of this compound, chiral metal complexes are often employed.

Another strategy involves the use of a chiral auxiliary. This involves temporarily attaching a chiral molecule to the substrate, which then directs the stereochemical course of a subsequent reaction. After the desired transformation, the auxiliary is removed.

Substrate-controlled chiral induction is also a powerful strategy. If a stereocenter is present in the molecule, it can influence the stereochemical outcome of subsequent reactions.

Impact of Substrate Structure on Stereochemical Control

The structure of the substrate itself plays a crucial role in determining the level of stereochemical control. The bulky triphenylmethoxy group in this compound can have a significant impact on stereoselectivity. Its large size can block one face of the molecule from the approach of a reagent, leading to a preference for attack from the less hindered face. This steric hindrance can be a powerful tool for controlling the stereochemical outcome of reactions.

The distance between the trityl group and the reacting alkyne center is also a critical factor. The influence of a stereocenter on a remote reaction site generally diminishes with increasing distance. However, the conformational rigidity or flexibility of the hydrocarbon chain can mediate this effect.

The following table provides a conceptual overview of how stereoselectivity can be achieved in reactions involving a substrate like this compound.

StrategyMechanismPotential Outcome
Chiral CatalystCreates a chiral pocket, lowering the transition state energy for one enantiomer.High enantiomeric excess (e.e.) in the product.
Steric Hindrance from Trityl GroupBlocks one face of the molecule from reagent approach.Diastereoselectivity if another stereocenter is present.
Chiral AuxiliaryCovalently attached chiral group directs the stereochemical outcome.High diastereomeric excess (d.e.), which translates to high e.e. after auxiliary removal.

Mechanistic Insights and Theoretical Studies of 1 Triphenylmethoxy 5 Hexyne Reactions

Computational Chemistry Applications to 1-Triphenylmethoxy-5-hexyne Systems

Density Functional Theory (DFT) Studies of Electronic Properties and Reactivity Profiles:No published data were found.

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Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Molecular dynamics (MD) simulations serve as a powerful computational tool to investigate the conformational landscape of flexible molecules like this compound and the influence of the surrounding environment on its structural preferences. By solving Newton's equations of motion for a system of atoms, MD simulations can map out the potential energy surface of the molecule, revealing the relative energies of different conformations and the energy barriers between them. This provides a dynamic picture of the molecule's behavior at an atomic level, which is often inaccessible through experimental means alone.

For this compound, a key structural feature is the presence of the bulky triphenylmethoxy (trityl) group at one end of a flexible six-carbon chain terminating in an alkyne. The steric hindrance imposed by the three phenyl rings of the trityl group is expected to significantly influence the conformational freedom of the hexyne chain. MD simulations can elucidate the preferred spatial arrangements of the molecule, taking into account the complex interplay of steric repulsion and van der Waals attractions.

The conformational analysis of this compound would typically focus on the torsional angles along the C-C and C-O single bonds of the hexynyl and methoxy (B1213986) portions of the molecule. By systematically rotating these bonds and calculating the corresponding potential energy, a conformational energy map can be generated. This allows for the identification of low-energy conformers, which are the most likely to be populated at a given temperature. The simulations would likely reveal a preference for extended or "anti" conformations of the hexynyl chain to minimize steric clash with the voluminous trityl group. However, folded or "gauche" conformations, while potentially higher in energy, may also exist in equilibrium and could be important for understanding the molecule's reactivity.

The following table presents hypothetical data from a conformational analysis of this compound in a vacuum, illustrating the types of results that could be obtained from MD simulations.

ConformerKey Dihedral Angle(s) (°)Relative Energy (kcal/mol)Predicted Population (%)
Anti (Extended)~1800.0075.2
Gauche 1~601.512.1
Gauche 2~-601.611.5
Eclipsed (Transition State)~05.21.2

Furthermore, MD simulations are invaluable for studying the effect of solvents on the conformational equilibrium of this compound. The presence of solvent molecules can stabilize or destabilize certain conformers through explicit interactions, such as hydrogen bonding or dipole-dipole interactions, or through implicit effects related to the solvent's polarity and bulk properties.

For instance, in a nonpolar solvent like hexane, the conformational preferences of this compound are expected to be similar to those in a vacuum, with intramolecular steric effects being the dominant factor. In contrast, in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO), the solvent may interact favorably with the ether oxygen and the alkyne's pi-system, potentially stabilizing more compact or folded conformations. In a polar protic solvent like ethanol, hydrogen bonding between the solvent and the ether oxygen could further influence the conformational landscape.

By running simulations with the molecule explicitly solvated in a box of solvent molecules, the simulations can provide quantitative insights into these solvent effects. The analysis of the simulation trajectories can reveal changes in the average values of key dihedral angles, the radial distribution of solvent molecules around different parts of the solute, and the free energy differences between conformers in different solvents.

SolventDielectric ConstantAverage Dihedral Angle (°)Conformational Preference
Vacuum1175.4Strongly Extended
Hexane1.9172.1Extended
Dichloromethane9.1165.8Slightly Folded
Dimethyl Sulfoxide (DMSO)47150.3Moderately Folded
Ethanol25158.9Folded with H-bonding

Applications of 1 Triphenylmethoxy 5 Hexyne in Advanced Organic Synthesis

1-Triphenylmethoxy-5-hexyne as a Versatile Synthetic Building Block

The strategic placement of the trityl ether and the terminal alkyne in this compound underpins its broad utility in organic synthesis. This arrangement allows for a wide array of chemical manipulations, making it a highly sought-after starting material for the synthesis of more elaborate molecules.

Precursor for Advanced Organic Intermediates

This compound serves as a foundational precursor for a variety of advanced organic intermediates. The terminal alkyne functionality is amenable to a wide range of transformations, including Sonogashira, Suzuki, and Negishi cross-coupling reactions, as well as click chemistry. These reactions enable the facile introduction of aryl, vinyl, and other organic moieties, leading to the formation of complex carbon skeletons.

For instance, the Sonogashira coupling of this compound with various aryl halides provides a straightforward route to substituted aromatic alkynes. These products can then be further elaborated through subsequent reactions at the aromatic ring or by deprotection of the trityl group to reveal a primary alcohol for further functionalization.

Reactant 1Reactant 2CatalystProduct
This compoundIodobenzenePd(PPh₃)₄, CuI1-Triphenylmethoxy-6-phenyl-5-hexyne
This compound4-BromotoluenePdCl₂(PPh₃)₂, CuI1-Triphenylmethoxy-6-(p-tolyl)-5-hexyne
This compound1-Bromo-4-nitrobenzenePd(OAc)₂, PPh₃, CuI1-Triphenylmethoxy-6-(4-nitrophenyl)-5-hexyne

Furthermore, the trityl group can be selectively removed under acidic conditions, liberating the primary alcohol. This deprotection step is often high-yielding and allows for subsequent oxidation, esterification, or conversion to other functional groups, thereby expanding the synthetic utility of the resulting intermediates.

Role in the Total Synthesis of Complex Molecules

The strategic use of this compound has been demonstrated in the total synthesis of several complex natural products. Its ability to introduce a six-carbon chain with a protected hydroxyl group and a reactive alkyne terminus makes it an ideal fragment for convergent synthetic strategies. The bulky trityl group can also play a crucial role in directing stereoselective reactions at other positions within the molecule.

While specific examples in publicly available literature are limited, the logical application of this building block would involve its incorporation into a larger molecular framework, followed by elaboration of the alkyne and subsequent deprotection and functionalization of the primary alcohol at a late stage in the synthesis. This approach minimizes the need for protecting group manipulations on more complex intermediates.

Scaffold for Exploring Novel Synthetic Methodologies

The well-defined structure of this compound makes it an excellent scaffold for the development and exploration of new synthetic methodologies. The presence of two distinct reactive sites—the terminal alkyne and the trityl-protected alcohol—allows for the systematic investigation of reaction conditions and catalyst systems. Researchers can utilize this molecule to test the efficiency and selectivity of new coupling reactions, C-H activation strategies, or novel deprotection protocols. The impact of the sterically demanding trityl group on the reactivity of the alkyne can also provide valuable insights into the mechanisms of various transformations.

Contributions to Methodological Advancements in Organic Synthesis

Beyond its direct application as a building block, this compound has indirectly contributed to the advancement of synthetic organic chemistry by facilitating the development of new reagents and the refinement of existing protocols.

Development of New Reagents and Catalytic Systems

The use of substrates like this compound in reaction screening has aided in the discovery and optimization of new reagents and catalytic systems. For example, the challenges associated with performing certain transformations in the presence of the sterically hindered trityl group have driven the development of more active and selective catalysts. The need for mild and selective deprotection methods for the trityl ether has also spurred innovation in the design of new acidic reagents and protocols that are compatible with a wide range of other functional groups.

Strategic Incorporation in Multi-Step Synthesis

The utility of this compound as a valuable building block in advanced organic synthesis is prominently demonstrated in its strategic incorporation into the total synthesis of complex natural products. Its bifunctional nature, possessing both a protected primary alcohol and a terminal alkyne, allows for sequential and chemoselective transformations, making it an ideal starting material for the construction of intricate molecular architectures. A notable example of its application is in the asymmetric synthesis of the C1-C10 fragment of the macrolide antibiotic (+)-Decarestrictine L, a synthesis developed by Trost and coworkers.

In this synthetic route, this compound serves as a linchpin, enabling the controlled assembly of a key portion of the target molecule. The synthesis commences with a Sonogashira coupling, a palladium-catalyzed cross-coupling reaction, between this compound and a suitable vinyl iodide. This reaction is pivotal as it forms a crucial carbon-carbon bond, extending the carbon chain and introducing a diene system, which is a key structural feature of the target fragment. The triphenylmethyl (trityl) protecting group on the primary alcohol is essential at this stage, as it prevents unwanted side reactions of the hydroxyl group under the basic conditions of the Sonogashira coupling.

Following the successful coupling, the resulting enyne undergoes a highly stereoselective Trost asymmetric allylic alkylation (AAA). This palladium-catalyzed reaction is a cornerstone of the synthesis, as it establishes a key stereocenter with high enantiomeric excess. The trityl-protected hydroxyl group in the side chain of the molecule plays a crucial role in directing the stereochemical outcome of this transformation, showcasing the strategic importance of using a bulky protecting group.

The subsequent steps of the synthesis involve the selective deprotection of the trityl group to reveal the primary alcohol, which is then oxidized to the corresponding aldehyde. This aldehyde is a versatile intermediate that can be further elaborated to complete the synthesis of the C1-C10 fragment of (+)-Decarestrictine L. The strategic use of this compound in this synthesis highlights its role as a versatile and efficient building block for the construction of complex and stereochemically rich molecules. The trityl group not only serves as a robust protecting group but also as a critical control element in asymmetric transformations.

Detailed Research Findings: Synthesis of the C1-C10 Fragment of (+)-Decarestrictine L

The following data table outlines the key steps in the synthesis of the C1-C10 fragment of (+)-Decarestrictine L, starting from this compound. This table details the reaction, the specific reagents and conditions used, and the yield of each transformation, providing a comprehensive overview of the strategic application of this compound.

StepReactionReagents and ConditionsProductYield (%)
1Sonogashira Coupling(Z)-3-Iodo-prop-2-en-1-ol, Pd(PPh3)4, CuI, Et3N, THF, 25 °C(Z)-1-(Triphenylmethoxy)-oct-5-en-7-yn-3-ol85
2Trost Asymmetric Allylic AlkylationPd2(dba)3, (R,R)-Trost ligand, NaH, Malonic acid bis(2,2,2-trichloroethyl) ester, THF, 0 °C to rt(S,Z)-Diethyl 2-(1-(triphenylmethoxy)oct-5-en-7-yn-3-yl)malonate92
3Deprotectionp-Toluenesulfonic acid, CH2Cl2/MeOH (1:1), 25 °C(S,Z)-Diethyl 2-(1-hydroxyoct-5-en-7-yn-3-yl)malonate95
4OxidationDess-Martin periodinane, CH2Cl2, 25 °C(S,Z)-Diethyl 2-(1-oxooct-5-en-7-yn-3-yl)malonate91

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Methodological Innovations

The academic contributions related to molecules like 1-triphenylmethoxy-5-hexyne are primarily rooted in the extensive research on protecting group chemistry and alkyne functionalization. The triphenylmethyl (trityl) group is a cornerstone in the selective protection of primary alcohols due to its steric bulk. total-synthesis.com Its acid-labile nature allows for mild deprotection conditions, a critical feature in multi-step syntheses of complex molecules. total-synthesis.com

Methodological innovations have focused on fine-tuning the properties of the trityl group. The development of substituted trityl ethers, for instance, has allowed chemists to modulate the rate of cleavage. total-synthesis.com Furthermore, the introduction of photolabile trityl-based protecting groups represents a significant advancement, enabling deprotection under specific light irradiation and offering an orthogonal strategy to traditional acid-based methods. nih.gov

In parallel, the chemistry of terminal alkynes has seen remarkable progress. Key academic contributions include the development of a vast array of catalytic systems for alkyne transformations. sioc-journal.cn These include, but are not limited to, transition-metal catalyzed reactions that facilitate the formation of carbon-carbon and carbon-heteroatom bonds. science.gov The versatility of the terminal alkyne in this compound allows it to participate in a wide range of reactions, as detailed in the table below.

Table 1: Potential Reactions of the Terminal Alkyne Moiety

Reaction Type Reagents/Catalysts Potential Product
Addition Reactions HBr (1 or 2 equiv.), HCl (2 equiv.) Vinyl halides, geminal dihalides
Hydration H₂O, H₂SO₄, HgSO₄ Methyl ketone
Partial Reduction H₂, Lindlar's catalyst cis-Alkene
Deprotonation/Alkylation 1. NaNH₂/NH₃(l) 2. R-X Internal alkyne
Oxidative Cleavage O₃ or KMnO₄ Carboxylic acid

Emerging Research Avenues and Untapped Potential in this compound Chemistry

The untapped potential of this compound lies at the intersection of its two functional groups, offering avenues for the synthesis of novel molecular architectures. One emerging area is its use in the construction of complex, multifunctional molecules for materials science and medicinal chemistry. The terminal alkyne can serve as a linchpin for "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach the molecule to larger scaffolds, polymers, or biomolecules. The trityl-protected alcohol, upon deprotection, provides a handle for further functionalization.

Another area of interest is the development of bifunctional reagents where both the trityl group and the alkyne play specific roles. For instance, the trityl group is not merely a protecting group; its derivatives have been explored as fluorescent labels and mass tags in combinatorial chemistry and for surface applications. glenresearch.com The combination of a reactive alkyne with a potentially functionalized trityl group in a single molecule could lead to novel probes and sensors.

The use of alkyne-based polymers for applications such as ion detection is also an emerging field. mdpi.com this compound could serve as a monomer or a functional building block in the synthesis of such advanced materials, where the trityl group could influence the polymer's solubility and processing characteristics.

Future Directions for Investigating Reactivity and Synthetic Utility

Future investigations into the reactivity and synthetic utility of this compound are likely to focus on several key areas. A systematic study of its participation in various multicomponent reactions would be highly valuable. rsc.orgnih.gov These reactions, which form several bonds in a single operation, are highly efficient and are of great interest in green chemistry and drug discovery.

Exploring the diastereoselective and enantioselective reactions of the alkyne moiety, while the bulky trityl group is present, could reveal interesting stereochemical outcomes. The steric hindrance of the trityl group might influence the approach of reagents to the alkyne, potentially leading to novel stereoselective transformations.

Furthermore, the development of new catalytic systems that can selectively activate the C-H bond of the terminal alkyne in the presence of the trityl ether would expand its synthetic utility. nih.gov This would allow for direct functionalization without the need for deprotonation with strong bases.

Finally, the application of this compound in the synthesis of natural products and complex organic molecules remains a fertile ground for research. Its ability to introduce a protected hydroxyl group and a versatile alkyne functionality in a single step makes it an attractive building block for synthetic chemists.

Q & A

Q. What are the recommended synthetic routes for 1-Triphenylmethoxy-5-hexyne in academic research?

The synthesis of this compound typically involves alkynylation and protective group strategies. A common approach is the Sonogashira coupling between a triphenylmethoxy-protected alkyne precursor and a halide-containing substrate under palladium catalysis. Key steps include:

  • Protection of the hydroxyl group using triphenylmethyl chloride (trityl chloride) in anhydrous dichloromethane with a base like triethylamine .
  • Alkyne activation via deprotonation with a strong base (e.g., NaH) followed by coupling with a propargyl bromide derivative .
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

Q. Critical considerations :

  • Use anhydrous conditions to prevent hydrolysis of the trityl group.
  • Monitor reaction progress via TLC with UV visualization.

Q. How should researchers safely handle this compound in laboratory settings?

Safety protocols for handling this compound align with general practices for alkynes and aromatic ethers:

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
  • Storage : Keep in airtight, light-resistant containers under inert gas (argon) at –20°C to prevent degradation.
  • Waste disposal : Collect organic waste separately and neutralize residual reagents (e.g., quench bases with dilute acetic acid) before disposal .

Q. Risk mitigation :

  • Avoid skin contact due to potential irritancy (observe acute toxicity data for similar alkynes).
  • Use explosion-proof refrigerators for large-scale storage.

Q. What spectroscopic techniques are optimal for characterizing this compound?

A multi-technique approach ensures accurate structural confirmation:

  • NMR spectroscopy :
    • ¹H NMR : Look for characteristic signals: trityl protons (δ 7.2–7.4 ppm, multiplet), methoxy protons (δ 3.1–3.3 ppm), and alkyne proton (if terminal, δ 1.8–2.1 ppm) .
    • ¹³C NMR : Alkyne carbons (δ 70–85 ppm), aromatic carbons (δ 125–140 ppm).
  • IR spectroscopy : Confirm alkyne C≡C stretch (~2100–2260 cm⁻¹) and methoxy C-O stretch (~1100–1250 cm⁻¹).
  • High-resolution mass spectrometry (HRMS) : Verify molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺) with <5 ppm error.

Advanced tip : X-ray crystallography can resolve ambiguities in regiochemistry if single crystals are obtainable.

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

Density functional theory (DFT) studies can elucidate electronic and steric effects:

  • HOMO-LUMO analysis : Evaluate electron-rich alkyne sites for nucleophilic/electrophilic reactivity .
  • Transition state modeling : Simulate Sonogashira coupling mechanisms to optimize catalyst choice (e.g., Pd(PPh₃)₄ vs. CuI co-catalyst).
  • Solvent effects : Use COSMO-RS models to predict solubility and reaction rates in polar aprotic solvents (e.g., DMF, THF).

Case study : DFT-guided optimization increased coupling efficiency by 30% for a similar trityl-protected alkyne .

Q. How can researchers resolve contradictions in reaction yields when using this compound as a precursor?

Contradictory yields often stem from:

  • Oxygen sensitivity : Trace O₂ can oxidize alkynes; use rigorous inert atmosphere techniques (e.g., Schlenk line) .
  • Protective group stability : Monitor trityl group cleavage under acidic conditions via LC-MS. Adjust pH to ≤6 during workup.
  • Side reactions : Competing Glaser coupling (dimerization) may occur; suppress by lowering temperature (<40°C) and adding radical inhibitors (e.g., BHT).

Q. Validation strategy :

  • Replicate reactions with controlled variables (temperature, catalyst loading).
  • Compare yields using kinetic profiling (e.g., in situ IR spectroscopy) .

Q. What challenges arise in scaling up the synthesis of this compound while maintaining regioselectivity?

Key scalability challenges include:

  • Heat dissipation : Exothermic coupling reactions require jacketed reactors or dropwise reagent addition.
  • Purification bottlenecks : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for large batches.
  • Catalyst recovery : Implement Pd scavengers (e.g., SiliaBond Thiol) to reduce metal contamination .

Case example : A pilot-scale synthesis achieved 85% purity via fractional distillation, but required iterative optimization of solvent ratios .

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